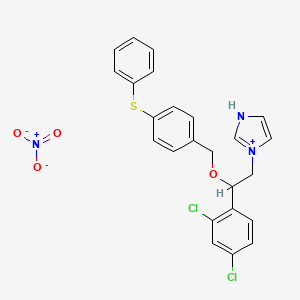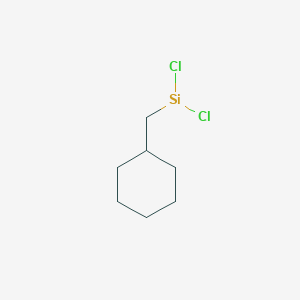
CID 22637269
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
CID 22637269, also known as 23-nordeoxycholic acid, is a bile acid derivative. Bile acids are crucial for the digestion and absorption of fats and fat-soluble vitamins in the small intestine. They are synthesized in the liver from cholesterol and stored in the gallbladder. 23-nordeoxycholic acid is a modified form of deoxycholic acid, which is one of the primary bile acids produced by the liver.
Métodos De Preparación
The synthesis of 23-nordeoxycholic acid typically involves the chemical modification of deoxycholic acid. The process includes several steps such as oxidation, reduction, and substitution reactions. Industrial production methods may involve the use of specific catalysts and controlled reaction conditions to ensure high yield and purity of the final product. Detailed synthetic routes and reaction conditions are often proprietary and may vary depending on the manufacturer.
Análisis De Reacciones Químicas
23-nordeoxycholic acid undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.
The major products formed from these reactions depend on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
23-nordeoxycholic acid has several scientific research applications, including:
Chemistry: It is used as a starting material for the synthesis of other bile acid derivatives.
Biology: It is used to study the role of bile acids in various biological processes, including lipid metabolism and cell signaling.
Medicine: It is investigated for its potential therapeutic effects in treating liver diseases and metabolic disorders.
Industry: It is used in the formulation of pharmaceuticals and dietary supplements.
Mecanismo De Acción
The mechanism of action of 23-nordeoxycholic acid involves its interaction with specific molecular targets and pathways. Bile acids, including 23-nordeoxycholic acid, activate nuclear receptors such as the farnesoid X receptor (FXR) and the G protein-coupled bile acid receptor (GPBAR1). These receptors regulate the expression of genes involved in bile acid synthesis, lipid metabolism, and glucose homeostasis.
Comparación Con Compuestos Similares
23-nordeoxycholic acid is similar to other bile acid derivatives such as deoxycholic acid, chenodeoxycholic acid, and ursodeoxycholic acid. it has unique structural modifications that may confer distinct biological activities. For example, 23-nordeoxycholic acid has been shown to have different binding affinities for bile acid receptors compared to other bile acids, which may result in unique therapeutic effects.
Similar compounds include:
- Deoxycholic acid
- Chenodeoxycholic acid
- Ursodeoxycholic acid
These compounds share similar chemical structures but differ in their specific functional groups and biological activities.
Propiedades
Fórmula molecular |
C7H13Cl2Si |
|---|---|
Peso molecular |
196.17 g/mol |
InChI |
InChI=1S/C7H13Cl2Si/c8-10(9)6-7-4-2-1-3-5-7/h7H,1-6H2 |
Clave InChI |
GZQTYVHQTGLVRE-UHFFFAOYSA-N |
SMILES canónico |
C1CCC(CC1)C[Si](Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![2-(8-(tert-Butoxycarbonyl)-8-azaspiro[4.5]decan-2-yl)acetic acid](/img/structure/B14062300.png)

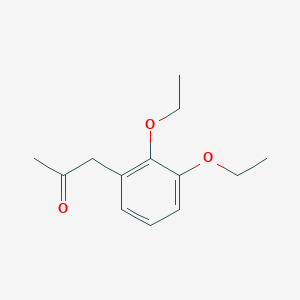
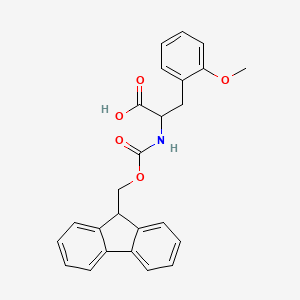
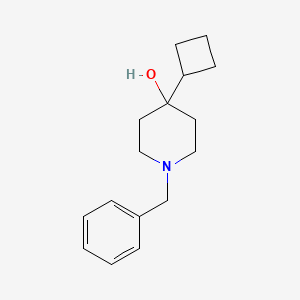
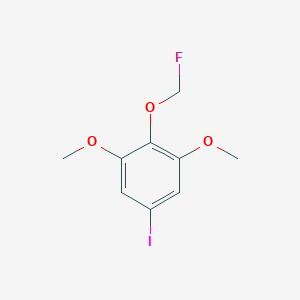
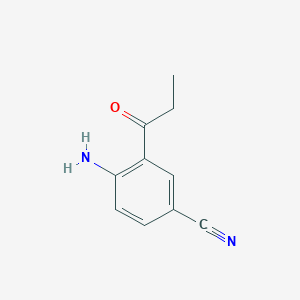

![6,9-Diazadispiro[5.2.5~9~.3~6~]heptadecane-6,9-diium diiodide](/img/structure/B14062347.png)
![(S)-tert-Butyl 2-(2,5-dioxo-2',3'-dihydrospiro[imidazolidine-4,1'-inden]-1-yl)acetate](/img/structure/B14062350.png)
